(3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
CAS No.: 1396682-35-1
Cat. No.: VC4306732
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396682-35-1 |
|---|---|
| Molecular Formula | C17H15N3O3S |
| Molecular Weight | 341.39 |
| IUPAC Name | (3-methoxyphenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H15N3O3S/c1-22-14-4-2-3-11(7-14)17(21)20-8-13(9-20)16-18-15(19-23-16)12-5-6-24-10-12/h2-7,10,13H,8-9H2,1H3 |
| Standard InChI Key | NSHIOZHLCSZUOC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the oxadiazole ring through condensation reactions and the incorporation of the azetidine and thiophene moieties. Specific synthetic routes may vary based on the availability of starting materials and the desired substitution patterns.
Potential Biological Activities
Compounds with similar structures have been explored for various biological activities:
-
Antimicrobial Activity: Heterocyclic compounds are often screened for their ability to inhibit microbial growth.
-
Anticancer Activity: The presence of multiple heterocyclic rings can interact with cellular targets involved in cancer pathways.
-
Neuroprotective Effects: Some heterocyclic compounds have shown potential in neuroprotection by modulating neurotransmitter systems.
Challenges and Future Directions
While the specific compound (3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is not well-documented, research into similar compounds highlights the importance of:
-
In Vitro and In Vivo Studies: To assess biological efficacy and toxicity.
-
Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved activity.
-
Pharmacokinetic and Pharmacodynamic Analysis: To understand how the compound behaves in biological systems.
Note:
Due to the absence of specific data on the compound (3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, this article provides a general overview based on related compounds and principles of medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume